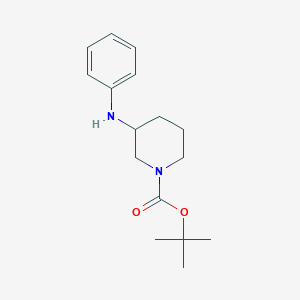

1-Boc-3-phenylamino-piperidine

描述

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-anilinopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-11-7-10-14(12-18)17-13-8-5-4-6-9-13/h4-6,8-9,14,17H,7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJKJXBLMQFLRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457027 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183207-67-2 | |

| Record name | 1-Boc-3-phenylamino-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Aqueous Workup:following the Completion of the Reaction, a Standard Aqueous Workup is Performed to Remove Inorganic Salts, the Base, and Other Water Soluble Impurities. the Reaction Mixture is Typically Diluted with an Organic Solvent, Such As Ethyl Acetate or Dichloromethane, and Washed Sequentially with Different Aqueous Solutions.beilstein Journals.orgthis Process Often Includes:

A wash with a dilute acid (e.g., 0.1 N HCl) to remove any unreacted amine starting materials. beilstein-journals.org

A wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and remove acidic byproducts. beilstein-journals.org

A final wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.

After the washes, the organic phase is dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. sci-hub.se

Flash Column Chromatography:the Primary Method for Purifying the Crude Product is Flash Column Chromatography on Silica Gel.sci Hub.senih.govthis Technique Separates the Desired Compound from Non Polar and Highly Polar Impurities, As Well As Any Remaining Starting Materials or Reaction Byproducts. the Choice of Eluent Mobile Phase is Critical for Achieving Good Separation. for Boc Protected Aminopiperidine Derivatives, a Common Mobile Phase is a Gradient System of Hexane and Ethyl Acetate.nih.govnih.govthe Separation is Monitored by Thin Layer Chromatography Tlc to Identify the Fractions Containing the Pure Product.

The table below outlines typical conditions for the chromatographic purification of related Boc-protected piperidine (B6355638) compounds.

| Parameter | Typical Condition/Material | Purpose |

|---|---|---|

| Stationary Phase | Silica Gel (230–400 mesh) | Standard adsorbent for separating compounds of moderate polarity. nih.gov |

| Mobile Phase (Eluent) | Hexane (B92381)/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) | Allows for the elution of the product while retaining more polar impurities. nih.gov |

| Monitoring Technique | Thin-Layer Chromatography (TLC) with UV visualization | To track the progress of the separation and identify product-containing fractions. |

Final Isolation:after Purification, the Solvent from the Collected Chromatographic Fractions or the Recrystallization Mother Liquor is Removed Under Reduced Pressure E.g., Using a Rotary Evaporator . the Resulting Solid or Oil is then Typically Dried Under High Vacuum to Remove Any Residual Solvent, Yielding the Final High Purity 1 Boc 3 Phenylamino Piperidine.

Selective Deprotection of the Boc Group

The removal of the Boc group is a critical step to unmask the piperidine (B6355638) nitrogen, enabling subsequent functionalization. The lability of the Boc group under acidic conditions is its most exploited feature, though several alternative methods have been developed to accommodate sensitive substrates.

The most common method for Boc deprotection involves treatment with strong acids. researchgate.net Reagents like Trifluoroacetic Acid (TFA), often in a solvent such as dichloromethane (B109758) (DCM), or a solution of Hydrogen Chloride (HCl) in an organic solvent like dioxane or methanol (B129727), are widely employed. researchgate.netfishersci.co.uknih.gov

The mechanism proceeds via protonation of the carbamate (B1207046) oxygen, followed by the loss of the stable tert-butyl cation. commonorganicchemistry.commasterorganicchemistry.com This cation can be trapped by nucleophiles or eliminate a proton to form isobutylene (B52900) gas. commonorganicchemistry.com The resulting carbamic acid is unstable and spontaneously decarboxylates to release the free amine and carbon dioxide. commonorganicchemistry.commasterorganicchemistry.com The final product is typically obtained as the corresponding ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) or hydrochloride salt). commonorganicchemistry.com

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Solvent(s) | Temperature | Typical Reaction Time | Reference(s) |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 2 h | commonorganicchemistry.comcommonorganicchemistry.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | 0 °C to Room Temp. | 15 min - 3 h | researchgate.netnih.govresearchgate.net |

| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate | Room Temp. | Variable | mdpi.com |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (THF) | Room Temp. | Variable | mdpi.com |

While effective, strong acids can be incompatible with other acid-sensitive functional groups within a molecule. This has driven the development of milder and alternative deprotection strategies.

Lewis Acids: Various Lewis acids can catalyze Boc removal, mirroring the mechanism of protic acids by coordinating to the carbamate oxygen. acsgcipr.org Reagents such as Zinc Bromide (ZnBr₂), Aluminum Chloride (AlCl₃), and Tin(IV) Chloride (SnCl₄) have been used, sometimes offering improved selectivity. acsgcipr.org However, these often need to be used in stoichiometric amounts and can generate protic acids in the presence of moisture, which may be the true catalytic species. acsgcipr.org

Thermal Deprotection: The Boc group can be removed simply by heating, typically at temperatures above 150 °C, without any catalyst. acsgcipr.orgresearchgate.net This method proceeds through a fragmentation mechanism, releasing the free amine, isobutylene, and carbon dioxide. acsgcipr.org The efficiency of thermal deprotection can be influenced by the solvent, with polar protic solvents like methanol and trifluoroethanol often giving better results. acs.org This method is advantageous as it avoids acidic or basic reagents entirely.

Other Mild Reagents: A range of other conditions has been reported for specific applications. For instance, oxalyl chloride in methanol has been shown to be an effective system for the mild deprotection of N-Boc groups on various substrates. nih.gov Additionally, deep eutectic solvents, such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, provide an acidic medium that can efficiently cleave the Boc group under mild conditions. mdpi.com

Table 2: Alternative and Mild Deprotection Methods

| Method | Reagent(s) | Conditions | Key Features | Reference(s) |

|---|---|---|---|---|

| Lewis Acid Catalysis | ZnBr₂, AlCl₃, SnCl₄ | Anhydrous organic solvent | Useful for substrates with multiple acid-sensitive groups | acsgcipr.org |

| Thermal Deprotection | Heat (no catalyst) | High temperature (e.g., 150-240 °C) in various solvents or neat | Catalyst-free; avoids acidic/basic conditions | acsgcipr.orgacs.org |

| Oxalyl Chloride | Oxalyl chloride / Methanol | Room Temperature | Mild conditions, good functional group tolerance | nih.gov |

| Deep Eutectic Solvent | Choline chloride / p-Toluenesulfonic acid | Room Temperature | Green, simple, short reaction times | mdpi.com |

Functionalization Reactions at the Piperidine Nitrogen

Following the successful deprotection of the Boc group, the resulting 3-phenylamino-piperidine possesses a nucleophilic secondary amine at the N1 position, which is a prime site for further molecular elaboration.

The free piperidine nitrogen can readily undergo standard transformations to form new carbon-nitrogen or acyl-nitrogen bonds.

N-Alkylation: This is commonly achieved through two primary routes. The first involves direct alkylation with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base to neutralize the hydrogen halide byproduct. researchgate.netgoogle.com A second, highly versatile method is reductive amination. researchgate.net In this process, the secondary amine reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a reducing agent like sodium cyanoborohydride or borane-pyridine complex to yield the N-alkylated product. tandfonline.comtandfonline.com

N-Acylation: The piperidine nitrogen can be acylated using various acylating agents, such as acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the acidic byproduct. tandfonline.comiscientific.org This reaction forms a stable amide bond and is a common strategy in medicinal chemistry.

The N-alkylation and N-acylation reactions provide access to a vast array of substituted N-piperidine derivatives. By choosing different alkyl halides, aldehydes, ketones, or acylating agents, a wide range of functional groups and structural motifs can be introduced at the piperidine nitrogen. This versatility allows for the systematic modification of the molecule's physicochemical properties, such as lipophilicity, basicity, and hydrogen bonding capacity, which is crucial in fields like drug discovery. The synthesis of diverse libraries of N-substituted piperidines is a common strategy for exploring structure-activity relationships.

Table 3: Reagents for Functionalization at the Piperidine Nitrogen

| Transformation | Reagent Class | Specific Example(s) | Product Type | Reference(s) |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide | Methyl iodide, Benzyl bromide | Tertiary amine | researchgate.netgoogle.com |

| Aldehyde/Ketone + Reducing Agent | Benzaldehyde + Borane-pyridine | Tertiary amine | tandfonline.comtandfonline.com | |

| N-Acylation | Acyl Chloride | Acetyl chloride, Benzoyl chloride | Tertiary amide | iscientific.org |

| Acid Anhydride | Acetic anhydride | Tertiary amide | tandfonline.comlibretexts.org |

Reactivity of the Phenylamino (B1219803) Substituent

The phenylamino group (-NH-Ph) at the C3 position of the piperidine ring presents another site for chemical modification. This secondary aniline-type nitrogen is significantly less basic and nucleophilic than the piperidine nitrogen due to the delocalization of its lone pair of electrons into the aromatic ring. This difference in reactivity allows for selective functionalization. With the piperidine nitrogen protected by the Boc group, reactions can be directed specifically to the phenylamino moiety.

Reactions at the phenylamino nitrogen, such as acylation with acetic anhydride, can be performed to form an acetanilide-type structure. libretexts.orgquora.com This transformation can reduce the activating effect of the amino group on the phenyl ring. quora.com

Furthermore, the phenylamino group strongly influences the reactivity of the attached benzene (B151609) ring toward electrophilic aromatic substitution. The nitrogen atom is a powerful electron-donating group, which activates the ring and directs incoming electrophiles to the ortho and para positions. wikipedia.orgbyjus.com This allows for reactions such as halogenation or nitration on the phenyl ring, although conditions must be carefully controlled to avoid side reactions, given the high reactivity of the activated ring. byjus.comchemistrysteps.com

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of 1-Boc-3-phenylamino-piperidine is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reactivity and orientation of incoming electrophiles are dictated by the directing effects of the substituent already present on the ring, in this case, the amino group attached to the piperidine C3 carbon.

The phenylamino group is a potent activating group and an ortho, para-director. lkouniv.ac.in The nitrogen atom donates its lone pair of electrons into the benzene ring through resonance, which increases the electron density of the ring system. This heightened electron density makes the ring more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.comlkouniv.ac.in The resonance stabilization of the intermediate carbocation (the arenium ion) is most effective when the electrophile attacks the ortho and para positions. lkouniv.ac.inuci.edu Consequently, substitution occurs almost exclusively at these positions. While the bulky piperidine substituent may offer some steric hindrance at the ortho positions, a mixture of ortho and para substituted products is generally expected.

Common electrophilic aromatic substitution reactions that can be applied to the phenyl ring of this molecule include halogenation, nitration, and Friedel-Crafts reactions.

Table 1: Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

| Reaction Type | Typical Reagents | Expected Major Products |

|---|---|---|

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | para-bromo/chloro and ortho-bromo/chloro substituted products. |

| Nitration | HNO₃, H₂SO₄ | para-nitro and ortho-nitro substituted products. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | para-acyl and ortho-acyl substituted products. |

| Sulfonation | Fuming H₂SO₄ | para-sulfonic acid and ortho-sulfonic acid substituted products. |

Modifications of the Phenylamino Nitrogen (e.g., Sulfonylation, Acylation)

The secondary amine of the phenylamino group is a key site for functionalization. Its lone pair of electrons makes it nucleophilic, allowing it to react with a variety of electrophilic reagents. Two significant modifications are sulfonylation and acylation, which convert the amine into a sulfonamide or an amide, respectively. These transformations are valuable for altering the electronic properties and steric profile of the molecule, and for introducing new functional handles for further derivatization.

Sulfonylation: This reaction involves treating this compound with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. The nitrogen atom attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming a stable sulfonamide linkage.

Acylation: This modification is achieved by reacting the compound with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an amide.

Table 2: Modifications of the Phenylamino Nitrogen

| Reaction Type | Typical Reagent | Resulting Functional Group | General Product Structure |

|---|---|---|---|

| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sulfonamide | N-phenyl-N-(piperidin-3-yl)tosylamide derivative |

| Acylation | Acetyl chloride (AcCl), Triethylamine | Amide | N-acetyl-N-phenyl-piperidin-3-amine derivative |

Derivatization Strategies at the Piperidine Ring Carbons (Beyond C3)

Regioselective Functionalization of C2, C4, C5, and C6 Positions

Functionalization of the saturated piperidine core at positions other than C3 presents a synthetic challenge due to the similar reactivity of the C-H bonds. However, modern synthetic methods allow for regioselective derivatization, often leveraging directing groups. The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen can act as a directed metalation group, facilitating the deprotonation and subsequent functionalization of the adjacent C2 and C6 positions.

Strategies such as enantioselective lithiation followed by reaction with an electrophile have been successfully applied to Boc-protected saturated heterocycles. nih.govnih.govresearchgate.net For instance, the use of a chiral diamine like sparteine (B1682161) can mediate the enantioselective lithiation of a Boc-protected heterocycle. nih.govnih.gov The resulting organolithium species can then be transmetalated (e.g., to zinc) and used in cross-coupling reactions, such as the Negishi coupling, to introduce new carbon-carbon bonds. nih.govresearchgate.net

The regioselectivity of these reactions on this compound would be influenced by both the directing effect of the Boc group (favoring C2/C6) and the steric hindrance imposed by the bulky 3-phenylamino substituent. This interplay could potentially be exploited to selectively functionalize the less hindered C6 position over C2, or positions further away, such as C4.

Table 3: Potential Regioselective Functionalization of Piperidine Carbons

| Position | Reaction Strategy | Key Reagents/Conditions | Potential Functional Group Introduced |

|---|---|---|---|

| C2 / C6 | Directed Ortho-Metalation (DoM) | s-BuLi, (-)-Sparteine; then an electrophile (e.g., Ar-I, Pd catalyst) | Aryl, Alkyl, Silyl |

| C4 | C-H Activation / Functionalization | Transition metal catalyst (e.g., Pd, Rh); directing group assistance | Aryl, Alkyl |

| C5 | Radical-based C-H Functionalization | Photoredox catalysis; radical precursor | Cyano, Trifluoromethyl |

Ring Expansion and Contraction Reactions of the Piperidine Core

Altering the size of the piperidine ring through expansion or contraction reactions opens pathways to novel heterocyclic scaffolds. etsu.edu These transformations typically require the installation of specific functional groups on the ring to initiate the rearrangement. wikipedia.org

Ring Contraction: A notable method for the ring contraction of piperidines is a photomediated process. nih.gov Research has shown that N-acyl piperidine derivatives can undergo a Norrish Type II reaction, leading to a 1,4-diradical intermediate that fragments and re-closes to form a substituted cyclopentane (B165970). nih.gov Specifically, irradiating N-aroyl piperidines can induce a 1,5-hydrogen atom transfer, followed by homolytic C-N bond cleavage and subsequent cyclization to yield aminocyclopentane derivatives. While sulfonyl groups on the piperidine nitrogen were found to be most effective, the reaction also proceeds with other electron-withdrawing groups like Boc, albeit with lower yields. nih.gov Other classical methods for ring contraction, such as the Favorskii rearrangement of an α-haloketone derivative (e.g., at the C4 position), could also be envisioned.

Ring Expansion: Ring expansion reactions often proceed through the formation of a carbocation adjacent to the ring, which triggers a bond migration. wikipedia.orgarkat-usa.org The Tiffeneau-Demjanov rearrangement, for example, could be applied to a 4-(aminomethyl) derivative of the piperidine ring. Diazotization of the exocyclic amine would generate an unstable diazonium salt, which upon loss of N₂, forms a primary carbocation that can induce the expansion of the six-membered ring to a seven-membered azepane ring. wikipedia.org

Table 4: Ring Expansion and Contraction Strategies for the Piperidine Core

| Transformation | Required Precursor | Reagents/Conditions | Product Ring System |

|---|---|---|---|

| Ring Contraction | N-Aroyl piperidine derivative | UV light (e.g., 400-nm blue LED) | Substituted Cyclopentane |

| Ring Contraction | 4-oxo-5-bromo-piperidine derivative | Base (e.g., NaOMe) | Bicyclic cyclopropanone, followed by opening to a cyclopentane carboxylic acid derivative |

| Ring Expansion | 4-(hydroxymethyl)-piperidine derivative | Diethylaminosulfur trifluoride (DAST) | Azepane |

| Ring Expansion | 4-(aminomethyl)-piperidine derivative | NaNO₂, HCl | Azepane |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is the cornerstone for the structural analysis of this compound, offering detailed insights into its atomic arrangement and conformation in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the Boc protecting group, the piperidine ring, and the phenylamino moiety. The tert-butyl group of the Boc protecting group will present as a sharp singlet, typically integrating to nine protons, in the upfield region around 1.4 ppm. The protons of the piperidine ring will appear as a series of multiplets in the range of approximately 1.5 to 4.0 ppm. The proton at the C3 position, being attached to the carbon bearing the phenylamino group, is anticipated to be a multiplet in the downfield region of the piperidine signals. The protons on the phenyl ring will resonate in the aromatic region, typically between 6.5 and 7.5 ppm, with their splitting patterns dependent on the substitution pattern and coupling constants. The N-H proton of the phenylamino group is expected to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon atoms in the molecule. The tert-butyl group of the Boc protecting group will show two characteristic signals: one for the quaternary carbon around 80 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbonyl carbon of the Boc group will appear further downfield, typically in the range of 154-156 ppm. The carbons of the piperidine ring are expected to resonate between approximately 25 and 55 ppm. The C3 carbon, directly attached to the nitrogen of the phenylamino group, will be shifted downfield compared to the other methylene (B1212753) carbons of the ring. The phenyl ring carbons will exhibit signals in the aromatic region, from approximately 110 to 150 ppm.

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen environments. Two distinct signals would be expected for this compound: one for the nitrogen atom within the Boc-protected piperidine ring and another for the nitrogen of the phenylamino group. The chemical shifts of these nitrogens are sensitive to their hybridization and chemical environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Boc (C(CH₃)₃) | ~1.4 (s, 9H) | ~28.5 (3C) |

| Boc (C(CH₃)₃) | - | ~80.0 |

| Boc (C=O) | - | ~155.0 |

| Piperidine-H2, H6 (axial & equatorial) | ~2.8 - 4.0 (m) | ~45-50 |

| Piperidine-H3 (axial) | ~3.5 - 3.8 (m, 1H) | ~50-55 |

| Piperidine-H4, H5 (axial & equatorial) | ~1.5 - 2.2 (m) | ~25-35 |

| Phenylamino-NH | Broad singlet | - |

| Phenyl-H (ortho, meta, para) | ~6.6 - 7.3 (m, 5H) | ~115-145 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons on the piperidine ring, allowing for the tracing of the spin system from H2 through H6. It would also show correlations between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is essential for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at C3 would show a cross-peak with the C3 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and preferred conformation of the piperidine ring. For instance, observing NOEs between axial protons on the piperidine ring can confirm a chair conformation. The orientation of the phenylamino substituent (axial vs. equatorial) can also be inferred from NOE correlations between the C3 proton and other protons on the piperidine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for confirming the elemental composition of this compound and for studying its fragmentation pathways. The theoretical exact mass for the protonated molecule [M+H]⁺ is 277.1965, corresponding to the molecular formula C₁₆H₂₅N₂O₂⁺.

Electron ionization (EI) or electrospray ionization (ESI) are typically used. The fragmentation pattern provides structural information. Key expected fragments include:

Loss of the Boc group: A common fragmentation pathway is the loss of the entire Boc group (100 Da) or the loss of isobutylene (56 Da) to give a fragment corresponding to the piperidine-phenylamino core.

Cleavage of the piperidine ring: Fragmentation of the piperidine ring can lead to various smaller charged species.

Loss of the phenylamino group: Cleavage of the C-N bond between the piperidine ring and the phenylamino group can also occur.

Table 2: Expected HRMS Fragments for this compound

| m/z (calculated) | Fragment Ion | Description |

| 277.1965 | [C₁₆H₂₅N₂O₂]⁺ | Protonated molecular ion |

| 221.1335 | [C₁₂H₁₇N₂O]⁺ | Loss of isobutylene (C₄H₈) |

| 177.1386 | [C₁₁H₁₇N₂]⁺ | Loss of the Boc group (C₅H₉O₂) |

| 92.0651 | [C₆H₆N]⁺ | Phenylamino fragment |

| 57.0702 | [C₄H₉]⁺ | tert-butyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum is expected to show the following key absorption bands:

N-H Stretch: A moderate to sharp absorption band in the region of 3350-3450 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the phenylamino group.

C-H Stretches: Absorption bands in the 2850-3000 cm⁻¹ region due to the C-H stretching vibrations of the piperidine ring and the Boc group. Aromatic C-H stretches may appear just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ characteristic of the carbonyl group of the Boc protecting group.

C-N Stretches: Absorptions in the 1200-1300 cm⁻¹ region corresponding to the C-N stretching vibrations.

Aromatic C=C Bending: Overtone and combination bands in the 1650-2000 cm⁻¹ region and out-of-plane bending vibrations in the 690-900 cm⁻¹ region, which are characteristic of the phenyl group.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| ~3400 | N-H (secondary amine) | Stretch |

| ~2975, ~2860 | C-H (aliphatic) | Stretch |

| ~1690 | C=O (carbamate) | Stretch |

| ~1600, ~1500 | C=C (aromatic) | Stretch |

| ~1240, ~1160 | C-N | Stretch |

| ~750, ~690 | C-H (aromatic) | Out-of-plane bend |

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers. While a crystal structure for this compound is not publicly available, analysis of related N-Boc-piperidine derivatives suggests that the piperidine ring would adopt a chair conformation in the solid state. This is the most stable conformation, minimizing steric strain. The bulky Boc group and the phenylamino substituent would likely occupy equatorial positions to minimize 1,3-diaxial interactions, leading to a more thermodynamically stable conformer.

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are essential for determining the purity and, in the case of chiral synthesis, the enantiomeric excess of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for assessing the chemical purity of the compound. A suitable mobile phase would typically consist of a mixture of acetonitrile (B52724) and water, often with a modifier such as trifluoroacetic acid or formic acid to improve peak shape. Detection is commonly performed using a UV detector, monitoring at a wavelength where the phenyl group absorbs, such as 254 nm.

Chiral HPLC: Since the C3 position of the piperidine ring is a stereocenter, this compound can exist as a pair of enantiomers. Chiral HPLC is the preferred method for separating and quantifying these enantiomers to determine the enantiomeric excess (ee). This typically involves the use of a chiral stationary phase, such as one based on a polysaccharide derivative (e.g., Chiralpak or Chiralcel). The mobile phase is often a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol (B130326). The separation of the enantiomers allows for the calculation of the ee, which is a critical parameter for stereoselective syntheses.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. The principle of chiral separation relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to the formation of transient, diastereomeric complexes with different energy levels. bgb-analytik.com This difference in interaction strength results in varying retention times, allowing for the resolution of the enantiomeric pair.

For N-Boc-protected amino-piperidines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are frequently employed. bgb-analytik.com These columns are typically operated in normal-phase mode, using a mobile phase consisting of an alkane (e.g., n-hexane) with a polar modifier, often an alcohol like isopropanol or ethanol. The choice of the specific CSP and the composition of the mobile phase are critical for achieving optimal separation.

While specific application notes for the chiral separation of this compound are not extensively detailed in the literature, methodologies for analogous N-Boc-protected chiral amines provide a well-established framework. The conditions outlined below are representative of a typical approach for the enantiomeric resolution of this class of compounds.

| Parameter | Typical Condition |

|---|---|

| Stationary Phase (Column) | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (IPA) mixture (e.g., 90:10 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | Ambient (e.g., 25 °C) |

Table 1: Representative Chiral HPLC Conditions for the Analysis of N-Boc-Piperidine Derivatives.

Gas Chromatography (GC) with Mass Spectrometry Detection

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds. For this compound, GC-MS analysis provides critical information about its molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

A significant consideration during the GC-MS analysis of N-Boc protected compounds is their potential for thermal degradation within the high-temperature environment of the GC injection port. nih.gov The tert-butoxycarbonyl (Boc) protecting group is known to be thermally labile and can undergo pyrolysis, leading to the formation of the deprotected amine and other artifacts. This can result in erroneous identification or an underestimation of the intact compound. nih.gov Careful optimization of GC parameters, particularly using a lower injector temperature, can help mitigate this degradation.

The mass fragmentation of N-Boc protected compounds under electron ionization (EI) follows predictable pathways. A comprehensive study on the fragmentation of the isomeric compound, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (t-Boc-4-AP), provides a reliable model for the expected fragmentation of this compound. doaj.org The key fragmentation patterns arise from the Boc group and the piperidine ring structure. Common fragments include the highly stable tert-butyl cation (m/z 57) and fragments resulting from the loss of isobutene (M-56) or the entire Boc group. doaj.orgacdlabs.com

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 276 | [M]⁺ | Molecular Ion |

| 220 | [M - C₄H₈]⁺ | Loss of isobutene from the Boc group |

| 201 | [M - C₄H₉O]⁺ | Loss of a tert-butoxy (B1229062) radical |

| 175 | [M - C₅H₉O₂]⁺ | Loss of the entire Boc group radical |

| 99 | [C₅H₉NO]⁺ | Fragment from the Boc-piperidine structure |

| 57 | [C₄H₉]⁺ | tert-butyl cation (base peak) |

Table 2: Predicted Mass Fragmentation Data for this compound based on EI-MS analysis of analogous structures. doaj.orgacdlabs.com

This compound as a Core Structure for Bioactive Compound Development

The 3-amino piperidine framework is a key structural feature in numerous natural products and pharmaceutical drugs. researchgate.net Derivatives of 3-(N-Boc amino) piperidine have garnered considerable attention due to their synthetic versatility, which allows for a wide range of selective modifications. researchgate.net The piperidine ring system itself is a foundational component of many bioactive compounds, making this compound a valuable template for designing novel therapeutic agents. researchgate.netnih.gov Its structure allows for systematic modifications at several key positions: the Boc-protected nitrogen, the phenyl ring, and the secondary amine, enabling chemists to fine-tune the molecule's physicochemical and pharmacological properties.

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug design aimed at discovering structurally novel compounds by modifying a known active molecule's core structure or functional groups. uniroma1.itnih.gov These techniques are employed to improve properties such as potency, selectivity, metabolic stability, and synthetic accessibility, or to navigate around existing patents. uniroma1.itresearchgate.net Bioisosterism involves replacing a functional group with another that retains similar biological activity, while scaffold hopping is a more significant change, replacing the central molecular framework entirely. nih.govresearchgate.net

In the context of this compound, these strategies can be applied in several ways:

Piperidine Ring Modification: The piperidine core can be replaced with other cyclic amines, such as piperazine or morpholine, to alter the molecule's basicity, polarity, and conformational flexibility.

Phenylamino Group Replacement: The phenylamino moiety can be swapped with other aromatic or heteroaromatic systems to explore different interactions with a biological target.

Bioisosteric Replacement of Substituents: Functional groups on the phenyl ring can be replaced with bioisosteres (e.g., replacing a hydrogen atom with fluorine or a methyl group with a chlorine atom) to modulate electronic properties and metabolic stability.

Computational methods are often used to identify potential bioisosteric replacements by analyzing databases of molecular fragments that can occupy similar binding site environments. researchgate.net The goal is to design new molecules that maintain the essential features for biological activity while possessing a chemically distinct and potentially improved profile. uniroma1.it

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For analogues derived from the this compound scaffold, SAR studies involve synthesizing a series of related compounds and evaluating their effects on a specific biological target.

Research on various piperidine-containing compounds has yielded key SAR insights that are applicable to this scaffold:

Piperidine vs. Other Spacers: Studies on histamine H3 receptor agonists showed that piperidine derivatives had moderate to high affinity, whereas analogous piperazine derivatives displayed low or no affinity. nih.gov This suggests that the specific conformational restriction provided by the piperidine ring is crucial for binding to certain targets. nih.gov

Substitution on the Aromatic Ring: The activity of N-aryl-piperidine derivatives can be significantly influenced by substituents on the aromatic ring. nih.gov For example, in a series of NOP receptor ligands, substitution on the indole moiety (a common phenyl bioisostere) affected both intrinsic activity and receptor selectivity. nih.gov

Position of Substitution: The position of substituents on a core scaffold can dramatically alter a compound's pharmacological profile. In a study of N-piperidinyl indoles, moving a substituent from the 3-position to the 2-position of the indole ring resulted in a shift from partial agonism to full agonism at the NOP receptor and increased binding affinity. nih.gov

These findings highlight the importance of systematic modifications to the piperidine core and its substituents to optimize biological activity.

Table 1: SAR Insights from Piperidine-Based Scaffolds This table is generated based on data from related but distinct piperidine series to illustrate general SAR principles.

| Structural Modification | Observation | Potential Impact on Activity |

|---|---|---|

| Piperidine Core vs. Piperazine Core | Piperidine derivatives showed higher affinity for the H3 receptor. nih.gov | The rigidity and conformation of the piperidine ring can be critical for receptor binding. |

| Aromatic Ring Substitution | Substituents on the aryl group greatly influence agonist activity. nih.gov | Modulates electronic and steric properties, affecting target interaction. |

Role as a Key Intermediate in the Synthesis of Pharmacologically Active Molecules

This compound and its isomers are valuable intermediates in organic synthesis. The Boc group provides a reliable method for protecting the piperidine nitrogen, allowing for selective reactions elsewhere in the molecule. After the desired modifications are made, the Boc group can be easily removed under acidic conditions, liberating the secondary amine for further functionalization. This synthetic utility has made it a key component in the construction of complex molecules, including opioid analgesics and other therapeutics.

The phenylamino-piperidine scaffold is the core structure of the powerful synthetic opioid fentanyl and its numerous analogues. The closely related isomer, tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), is a well-known and internationally controlled precursor in the illicit manufacture of fentanyl. unodc.org This compound serves as a direct precursor to 4-anilino-N-phenethylpiperidine (ANPP), another key fentanyl intermediate. unodc.org

The synthesis of fentanyl analogues often involves the acylation of the secondary amine of the phenylamino-piperidine core, followed by N-alkylation of the piperidine nitrogen. researchgate.net The use of 1-Boc-protected intermediates like 1-boc-4-AP streamlines this process. The Boc group can be removed to allow for the introduction of the N-phenethyl group characteristic of fentanyl, or other substituents to create novel analogues. Researchers have developed facile synthetic routes for loperamide analogs, which are peripherally restricted μ-opioid receptor (MOR) agonists, also based on the 4-phenylpiperidine scaffold. mdpi.com The synthetic accessibility of these intermediates is crucial for the development of new generations of analgesics with potentially improved pharmacological profiles. researchgate.net

Beyond opioids, the versatile piperidine scaffold is a cornerstone in the development of drugs targeting a wide range of biological systems. The this compound structure can be readily modified to create libraries of compounds for screening against various targets.

Central Nervous System (CNS) Agents: Piperidine derivatives are prevalent in CNS drug discovery. For instance, haloperidol, an antipsychotic, features a piperidine ring, and analogues have been developed as σ1 receptor antagonists, a target implicated in pain reduction. nih.gov The development of dual-agonist ligands, such as those targeting both μ-opioid and σ1 receptors, represents a modern approach to creating therapeutics with enhanced efficacy. nih.gov

Anti-Infective Agents: The piperidine moiety is also found in compounds with antimicrobial properties. Recent research has focused on the synthesis of piperidinothiosemicarbazones derived from substituted pyridines, which have been evaluated for tuberculostatic activity. nih.gov This demonstrates the utility of the piperidine core in generating compounds to combat infectious diseases, including those caused by multidrug-resistant bacteria and fungi. nih.gov

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, providing insights into how a molecule like this compound and its derivatives interact with their biological targets at an atomic level. researchgate.net Techniques such as molecular docking and molecular dynamics simulations can predict the binding poses of ligands within a receptor's active site and elucidate the key interactions responsible for their affinity and activity. nih.gov

For example, computational studies on piperidine-based sigma 1 receptor (S1R) ligands revealed that the most potent compounds anchor themselves within the receptor via a salt bridge with a crucial glutamic acid residue (Glu172). nih.gov Molecular dynamics simulations can further refine this understanding by showing the stability of these interactions over time. nih.gov

Such studies provide a rational basis for the structure-activity relationships observed experimentally. By visualizing the docked poses of different analogues, researchers can understand why, for instance, a 2-substituted indole might be a full agonist while a 3-substituted version is only a partial agonist. nih.gov This knowledge is invaluable for guiding the design of new compounds with improved potency and selectivity, thereby accelerating the drug discovery process and reducing the need for extensive trial-and-error synthesis. nih.gov

Computational Approaches in the Analysis of this compound for Drug Discovery

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. nih.govresearchgate.net Its prevalence is due to its ability to confer favorable physicochemical properties and to serve as a versatile template for arranging pharmacophoric groups in three-dimensional space. researchgate.net The compound this compound, a specific derivative, represents a molecule of interest for computational evaluation in drug discovery. While specific experimental and computational studies on this exact molecule are not extensively detailed in peer-reviewed literature, its structural motifs are common in pharmacologically active agents. Therefore, the application of established computational methodologies is crucial for predicting its potential therapeutic applications. Modern in silico techniques allow for the early-stage prediction of biological activity and pharmacokinetic properties, accelerating the identification of promising drug candidates. researchgate.net This article explores the theoretical application of key computational methods to this compound, illustrating how these techniques are used to probe its potential in medicinal chemistry.

Occupational Safety, Environmental Stewardship, and Regulatory Compliance in Chemical Research

Laboratory Safety Protocols for Handling Piperidine (B6355638) Derivatives

Safe handling of piperidine derivatives is contingent upon a thorough understanding of their potential hazards and the implementation of comprehensive safety measures.

A systematic risk assessment is the foundation of laboratory safety when working with piperidine derivatives. This process involves identifying potential hazards, evaluating the associated risks, and implementing control measures to mitigate these risks.

Hazard Identification:

Physical Hazards: Piperidine and some of its derivatives are flammable liquids and vapors. pentachemicals.eunj.govjubilantingrevia.com They can form explosive mixtures with air, and their vapors may be heavier than air, allowing them to travel to ignition sources. jubilantingrevia.comjubilantingrevia.comchemos.de

Health Hazards: Piperidine derivatives can be harmful if swallowed, toxic in contact with skin, and toxic or fatal if inhaled. pentachemicals.eujubilantingrevia.comchemos.de They can cause severe skin burns and serious eye damage. pentachemicals.eunj.govjubilantingrevia.com Exposure can lead to irritation of the respiratory tract, coughing, and wheezing. nj.govjubilantingrevia.com Systemic effects may include headache, dizziness, nausea, and potential damage to the liver and kidneys. nj.govjubilantingrevia.com

Risk Evaluation: The level of risk depends on the specific derivative, the quantity being used, and the nature of the experimental procedure. Procedures involving heating, aerosol generation, or large volumes increase the risk of exposure.

Hazard Control: A hierarchy of controls should be implemented to manage identified risks:

Elimination/Substitution: Where feasible, substitute hazardous piperidine derivatives with less hazardous alternatives.

Engineering Controls: These are physical changes to the workspace that isolate workers from the hazard.

Administrative Controls: These are changes to work practices and procedures.

Personal Protective Equipment (PPE): This is the last line of defense.

The following table outlines specific hazard control measures:

Interactive Data Table: Hazard Control Measures for Piperidine Derivatives| Control Type | Specific Measure | Description |

|---|---|---|

| Engineering | Fume Hood | All work with piperidine derivatives should be conducted in a certified chemical fume hood to minimize inhalation exposure. cleanchemlab.comcoleparmer.com |

| Engineering | Ventilation | Ensure adequate general laboratory ventilation to prevent the accumulation of flammable or toxic vapors. pentachemicals.euchemos.decdhfinechemical.com |

| Engineering | Grounding and Bonding | Metal containers used for transferring piperidine derivatives should be grounded and bonded to prevent static discharge, which can be an ignition source. nj.govchemos.de |

| Administrative | Standard Operating Procedures (SOPs) | Develop and follow detailed SOPs for all procedures involving piperidine derivatives. |

| Administrative | Training | All personnel must be trained on the specific hazards of piperidine derivatives and the procedures for safe handling, storage, and disposal. nj.gov |

| Administrative | Restricted Access | Limit access to areas where piperidine derivatives are used and stored to authorized personnel only. |

| PPE | Eye and Face Protection | Wear chemical safety goggles and a face shield when handling piperidine derivatives. cleanchemlab.comcdhfinechemical.com |

| PPE | Hand Protection | Wear chemically resistant gloves, such as butyl or nitrile rubber. pentachemicals.eu Glove integrity should be inspected before each use. cleanchemlab.comcdhfinechemical.com |

| PPE | Body Protection | Wear a lab coat or a chemical-resistant apron. For larger quantities or splash risks, a chemical-resistant suit may be necessary. cdhfinechemical.com |

| PPE | Respiratory Protection | If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. coleparmer.comfishersci.co.uk |

The effective use of engineering controls and PPE is critical for minimizing exposure to piperidine derivatives.

Engineering Controls:

Chemical Fume Hoods: These are the primary engineering control for handling volatile and toxic chemicals. They must be used for all operations that may generate vapors, mists, or dust of piperidine derivatives. cleanchemlab.comcoleparmer.com The sash should be kept as low as possible.

Ventilation Systems: General laboratory ventilation should provide a sufficient number of air changes per hour to dilute and remove any fugitive emissions. pentachemicals.euchemos.de

Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. nj.govcoleparmer.com In case of skin or eye contact, immediate and prolonged flushing is necessary. nj.gov

Personal Protective Equipment (PPE): The selection and use of PPE should be based on the specific hazards identified in the risk assessment.

Interactive Data Table: Recommended PPE for Handling Piperidine Derivatives

| Body Part | PPE Item | Specification |

|---|---|---|

| Eyes/Face | Safety Goggles | Tightly fitting, compliant with EN 166 (EU) or NIOSH (US) standards. cleanchemlab.comcdhfinechemical.com |

| Eyes/Face | Face Shield | To be worn in conjunction with safety goggles, especially when there is a splash hazard. cdhfinechemical.com |

| Hands | Gloves | Chemically resistant gloves (e.g., butyl rubber, nitrile rubber). pentachemicals.eu Check for tears or holes before use. cleanchemlab.comcdhfinechemical.com |

| Body | Lab Coat/Apron | Fire-resistant and impervious clothing. cleanchemlab.com A full chemical suit may be required for high-risk procedures. cdhfinechemical.com |

| Respiratory | Respirator | Air-purifying respirator with organic vapor cartridges or a supplied-air respirator, depending on the concentration and nature of the airborne contaminant. coleparmer.comfishersci.co.uk |

Even with robust safety protocols, the potential for accidental spills or exposures exists. Therefore, comprehensive emergency preparedness and response procedures are essential.

Emergency Preparedness:

All laboratory personnel must be familiar with the location and operation of safety equipment, including fire extinguishers, safety showers, eyewash stations, and spill kits.

Emergency contact information should be clearly posted.

Regular drills and training for emergency scenarios should be conducted.

Spill Response: In the event of a spill of a piperidine derivative, the following steps should be taken:

Evacuate: Immediately evacuate all non-essential personnel from the spill area. nj.gov

Alert: Notify laboratory personnel and the appropriate emergency response team.

Ventilate: Ensure the area is well-ventilated, if safe to do so. nj.gov

Control Ignition Sources: Remove all sources of ignition from the area. pentachemicals.eunj.gov Use non-sparking tools for cleanup. jubilantingrevia.comjubilantingrevia.com

Containment: For small spills, use an absorbent material such as sand, vermiculite, or a commercial sorbent to contain the spill. pentachemicals.eujubilantingrevia.comjubilantingrevia.com Do not use combustible materials.

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal. nj.govjubilantingrevia.com

Decontamination: Decontaminate the spill area with an appropriate cleaning agent, followed by a thorough washing. jubilantingrevia.com

For large spills, evacuate the area immediately and contact the designated emergency response team. pentachemicals.eu

Responsible Waste Management and Disposal of Chemical Byproducts

The generation of chemical waste is an unavoidable aspect of laboratory research. Responsible management and disposal of this waste are crucial for protecting the environment and complying with regulations.

Proper classification and segregation of hazardous waste at the point of generation are fundamental to safe and compliant waste management.

Waste Classification: Chemical waste generated from research involving piperidine derivatives must be classified as hazardous waste due to its potential ignitability, corrosivity, and toxicity. nj.govepa.gov Safety Data Sheets (SDSs) should be consulted to determine the specific hazard characteristics of the waste. epa.gov

Waste Segregation:

Incompatible Chemicals: Different waste streams must be kept separate to prevent dangerous chemical reactions. For example, acidic waste should not be mixed with basic waste, and oxidizing agents should be kept separate from flammable organic compounds. calpaclab.com

Solid vs. Liquid Waste: Solid and liquid waste should be collected in separate, appropriate containers.

Halogenated vs. Non-Halogenated Solvents: Depending on the disposal facility's requirements, halogenated and non-halogenated solvent waste may need to be segregated.

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the associated hazards. emsllcusa.com

The disposal of laboratory chemicals must adhere to local, state, and federal regulations to minimize environmental impact.

Disposal Methods:

Incineration: High-temperature incineration is a common and effective method for the final destruction of many organic chemical wastes, including piperidine derivatives. epa.govcdc.gov

Neutralization: For some acidic or basic waste streams, neutralization may be a permissible pre-treatment step before disposal. iu.edu However, this should only be done by trained personnel following established protocols. iu.edu

Licensed Waste Haulers: All hazardous waste must be collected and transported by a licensed hazardous waste management company to a permitted treatment, storage, and disposal facility (TSDF). emsllcusa.com

Prohibited Disposal Practices:

Sewer Disposal: Piperidine derivatives and their waste products should not be disposed of down the drain. pentachemicals.euiu.educarlroth.com Their toxicity can harm aquatic life and interfere with wastewater treatment processes. epa.goviu.edu

Regular Trash: Chemical waste must never be disposed of in the regular trash. pentachemicals.eu

By adhering to these stringent safety and disposal protocols, researchers can handle piperidine derivatives responsibly, ensuring a safe laboratory environment and protecting the natural world.

Navigating Regulatory Frameworks for Controlled Precursors in Academic Research

The landscape of chemical research is governed by a complex web of regulations designed to ensure safety, environmental protection, and prevent the diversion of chemicals for illicit purposes. For academic researchers working with novel or specialized compounds, particularly those with structural similarities to controlled substances or their precursors, a thorough understanding of these regulatory frameworks is paramount. The compound 1-Boc-3-phenylamino-piperidine, while not explicitly listed as a controlled substance in major jurisdictions, exists in a regulatory gray area due to its structural relationship to chemicals that are under strict control. This section explores the regulatory considerations academic researchers must navigate when handling such compounds.

The primary concern for regulatory bodies, such as the U.S. Drug Enforcement Administration (DEA), is the potential for a chemical to be used as a precursor in the synthesis of illicit drugs. The piperidine scaffold is a core component of many synthetic opioids, most notably fentanyl and its analogues. Consequently, several piperidine derivatives have been designated as "List I" chemicals, subjecting them to stringent regulatory controls.

A prime example is 4-anilinopiperidine (N-phenyl-4-piperidinamine or 4-AP) and its derivatives. The DEA has progressively expanded its control over these substances, including N-protected versions like 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate), which was officially classified as a List I chemical in 2022. wikipedia.org This action was taken because 1-Boc-4-AP is a direct intermediate in the illicit manufacture of fentanyl and related synthetic opioids. wikipedia.org Similarly, 4-piperidone and its derivatives have been placed under control as they serve as alternative precursors in fentanyl synthesis. regulations.gov

For an academic researcher, the controlled status of these analogues is critically important. While this compound is a positional isomer of the controlled 1-Boc-4-AP, this structural similarity necessitates a careful evaluation of its legal and regulatory standing. Researchers must consider the possibility that such a compound could be viewed as an analogue or a precursor under regulations designed to be proactive in curbing the synthesis of new designer drugs.

Navigating this environment requires a multi-faceted approach to compliance:

Due Diligence and Risk Assessment: Before synthesizing or acquiring a compound like this compound, researchers must conduct a thorough risk assessment. This includes reviewing federal and state controlled substance lists and being aware of any proposed rulemakings by agencies like the DEA. regulations.govfederalregister.gov The key question is whether the compound could be considered a "chemical intermediate" for a controlled substance. reginfo.gov

Registration and Licensing: If a chemical is designated as a List I substance, any person who manufactures, distributes, imports, or exports it must be registered with the DEA. regulations.gov Academic institutions typically hold institutional registrations, but individual researchers may need to be added to these licenses and are responsible for understanding the scope and limitations of that registration.

Record-Keeping and Reporting: Handling controlled precursors mandates meticulous record-keeping. Every transaction, from acquisition to use and disposal, must be documented. These records must be maintained for a specified period (typically two years) and be available for inspection by regulatory authorities. federalregister.gov Registrants are also required to report any suspicious transactions, such as unusual orders or inquiries from unknown parties.

Security and Storage: List I chemicals must be stored securely to prevent theft or diversion. This often involves specific requirements for locked cabinets, controlled access to laboratory areas, and maintaining an accurate inventory.

The table below summarizes the regulatory status of key piperidine derivatives that inform the cautious approach required for structurally similar compounds.

| Compound Name | Regulatory Status (U.S. DEA) | Rationale for Control |

| 4-Anilinopiperidine (4-AP) | List I Chemical | Used in the illicit production of fentanyl. dea.gov |

| 1-Boc-4-anilinopiperidine (1-Boc-4-AP) | List I Chemical | An N-protected derivative and direct intermediate in fentanyl synthesis. wikipedia.org |

| 4-Piperidone | List I Chemical | Alternative precursor chemical in the synthesis of fentanyl. regulations.gov |

| N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl) | Schedule II Immediate Precursor | Immediate precursor to fentanyl. federalregister.gov |

| 4-anilino-N-phenethylpiperidine (ANPP) | Schedule II Immediate Precursor | Immediate chemical intermediary in the synthesis of fentanyl. reginfo.gov |

In academic research, where the goal is the creation of novel molecules for legitimate scientific inquiry, the potential for a compound to be misused presents a significant challenge. Researchers and their institutions must remain vigilant, fostering a culture of compliance and awareness. This includes proactive engagement with institutional environmental health and safety offices and legal counsel to ensure that all research activities are conducted within the bounds of the law, safeguarding both the researchers and the public.

Emerging Trends and Future Perspectives in 1 Boc 3 Phenylamino Piperidine Research

Innovations in Green and Sustainable Synthetic Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to mitigate the environmental impact of drug synthesis. jddhs.com Traditional methods often rely on hazardous chemicals, generate significant waste, and consume large amounts of energy. jddhs.comjddhs.com For the synthesis of 1-Boc-3-phenylamino-piperidine and its derivatives, research is shifting towards more sustainable practices that prioritize waste reduction, energy conservation, and the use of less toxic substances. jddhs.comsamipubco.com

Key innovations in this area include the use of alternative solvents, biocatalysis, and energy-efficient techniques. jddhs.com Methodologies such as microwave-assisted synthesis (MAS) and continuous flow processing are being explored to reduce reaction times and energy consumption significantly. jddhs.comjddhs.com Furthermore, the development of recyclable catalysts and the use of renewable raw materials are central to making the synthesis of piperidine-based compounds more environmentally friendly. samipubco.commdpi.com These green approaches not only reduce the ecological footprint but can also offer economic advantages through optimized resource utilization. samipubco.com

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Piperidine (B6355638) Derivatives

| Feature | Traditional Synthesis | Green/Sustainable Synthesis |

|---|---|---|

| Solvents | Often uses hazardous or chlorinated solvents. | Employs green solvents (e.g., water, ionic liquids) or solvent-free conditions. mdpi.com |

| Catalysts | May use stoichiometric, non-recyclable reagents or heavy metal catalysts. | Focuses on biocatalysis, heterogeneous catalysis, and recyclable catalysts. jddhs.commdpi.com |

| Energy | Typically relies on prolonged heating with conventional methods. | Utilizes energy-efficient techniques like microwave-assisted synthesis or flow chemistry. jddhs.com |

| Waste | Generates a higher volume of chemical waste. | Designed to minimize waste and improve atom economy. samipubco.com |

Exploration of Novel Therapeutic Applications and Biological Activities

The piperidine ring is a fundamental structural motif found in a wide array of pharmaceuticals and biologically active compounds. researchgate.net Derivatives of this compound are being actively investigated for a variety of therapeutic applications due to their versatile binding properties. The core structure is a valuable scaffold for developing inhibitors of enzymes such as cathepsins and calpains, which are implicated in various diseases.

For instance, novel piperidine-3-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of cathepsin K, a key target in the treatment of osteoporosis. mdpi.com Similarly, other derivatives have shown significant inhibitory activity against calpains, with potential applications as anticonvulsants. nih.gov The exploration of this scaffold extends to identifying modulators for targets like serotonin (B10506) receptors, which are crucial in managing major depressive disorders. mdpi.com The ongoing synthesis and biological evaluation of new analogues aim to uncover compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for a range of diseases.

Table 2: Potential Therapeutic Targets for Phenylamino-Piperidine Scaffolds

| Target Class | Specific Target Example | Potential Therapeutic Area |

|---|---|---|

| Cysteine Proteases | Cathepsin K | Osteoporosis mdpi.com |

| Cysteine Proteases | Calpain | Neurodegenerative Disorders, Convulsions nih.gov |

| Serotonin Receptors | 5-HT1A | Major Depressive Disorder mdpi.com |

Integration of High-Throughput Experimentation and Automation in Compound Synthesis and Screening

High-Throughput Experimentation (HTE) has become an indispensable tool in modern chemical research, allowing for the parallel execution of a large number of experiments. nih.gov This approach significantly accelerates the discovery and optimization of synthetic routes and the screening of compound libraries for biological activity. nih.govnih.gov For a versatile scaffold like this compound, HTE enables the rapid synthesis of a multitude of derivatives by varying substituents on the phenyl and piperidine rings.

Automation is a key component of HTE, with liquid handling robots and automated synthesis platforms allowing for precise and reproducible reaction setups in formats such as 96-well or 1536-well plates. nih.govnih.gov This miniaturized approach is not only faster but also more economical and environmentally friendly due to the minimal use of materials. nih.gov The integration of HTE with advanced analytical techniques facilitates rapid data acquisition and analysis, guiding subsequent rounds of synthesis and screening in a closed-loop workflow. nih.gov

Table 3: Workflow for HTE in the Synthesis and Screening of Piperidine Derivatives

| Step | Description | Key Technologies |

|---|---|---|

| 1. Design | Design of a virtual library of this compound derivatives. | Cheminformatics software, AI/ML algorithms. |

| 2. Synthesis | Automated, parallel synthesis of the designed compounds in microplates. | Liquid handling robots, automated synthesizers. nih.gov |

| 3. Purification | Parallel purification of the synthesized compounds. | Automated chromatography systems. |

| 4. Screening | High-throughput screening of the compound library against biological targets. | Robotic screening platforms, microplate readers. nih.gov |

| 5. Analysis | Automated data capture and analysis to identify "hits". | LIMS (Laboratory Information Management System), data analysis software. researchgate.net |

Application of Artificial Intelligence and Machine Learning in Rational Drug Design and Synthetic Route Planning

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling researchers to analyze vast datasets and build predictive models. premierscience.com These technologies are being applied to accelerate the design of novel molecules, predict their biological activities and properties, and plan more efficient synthetic pathways. researchgate.netresearcher.life

Table 4: Role of AI/ML in the Drug Discovery Pipeline

| Discovery Phase | Application of AI/ML | Benefit |

|---|---|---|

| Target Identification | Analyzing biological data to identify and validate novel drug targets. premierscience.comresearcher.life | Increases the probability of success in later stages. |

| Hit Identification | Virtual screening of large compound libraries; de novo design of new molecules. researchgate.netmdpi.com | Reduces time and cost compared to traditional HTS. |

| Lead Optimization | Predicting ADME/Tox properties to guide molecular modifications. researchgate.net | Improves the quality of drug candidates and reduces late-stage failures. |

| Synthesis Planning | Predicting reaction outcomes and designing optimal synthetic routes. researcher.life | Enhances efficiency and sustainability of chemical synthesis. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。